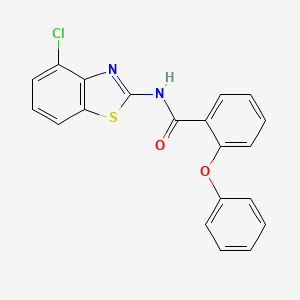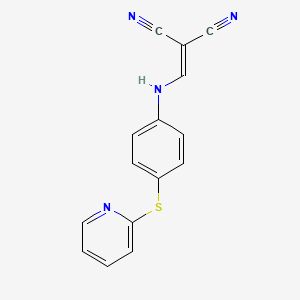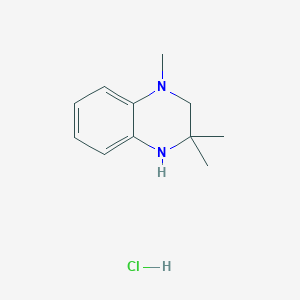
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a chemical compound. It likely contains a benzothiazole ring, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” likely includes a benzothiazole ring and a phenoxybenzamide group .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not specified in the sources I found .Aplicaciones Científicas De Investigación
Anticonvulsant and Benzodiazepine Receptor Agonism
A series of derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamides, were synthesized and evaluated for their anticonvulsant activity. These compounds bind to benzodiazepine receptors, exhibiting significant anticonvulsant effects in models of induced convulsions. One compound, characterized by its 4-methoxyphenyl derivative, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating a selective effect on benzodiazepine receptors (Faizi et al., 2017).
Antitumor Activity
Several studies have focused on the antitumor potential of benzothiazole derivatives. For example, novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and showed considerable anticancer activity against a range of human tumor cell lines (Yurttaş et al., 2015). Similarly, 4-thiazolidinones containing the benzothiazole moiety were tested for antitumor activity, with some compounds demonstrating effectiveness against various cancer cell lines, highlighting the therapeutic potential of these compounds (Havrylyuk et al., 2010).
Photophysical Properties and Materials Science Applications
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and related compounds have also been studied for their photophysical properties. One study synthesized a heterocyclic organic compound for potential applications in optical materials, demonstrating significant second harmonic generation (SHG) efficiency, suggesting its utility in nonlinear optical applications (Prabukanthan et al., 2020).
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial properties as well. Research on substituted benzothiazoles has indicated their potential for anti-inflammatory and antibacterial activity. For instance, novel hydroxy substituted benzothiazole derivatives exhibited significant antibacterial activity against Streptococcus pyogenes, suggesting their potential as therapeutic agents in combating bacterial infections (Gupta, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-15-10-6-12-17-18(15)22-20(26-17)23-19(24)14-9-4-5-11-16(14)25-13-7-2-1-3-8-13/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXTMGXQGSNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)

![ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)
![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)



amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)